molecular formula C11H23ClN2O2 B1424751 N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236261-14-5

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424751
CAS No.: 1236261-14-5
M. Wt: 250.76 g/mol
InChI Key: CDPSVTKEIYWZRK-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride is a chemical compound belonging to the class of piperidinecarboxamide derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine with 3-ethoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethyl-carbodiimide hydrochloride (EDCI) and diisopropylethylamine (DIPEA) . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways and cellular functions. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride
  • N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride
  • N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride

Uniqueness

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride is unique due to its specific structural features and the presence of the ethoxypropyl group, which may confer distinct physicochemical properties and biological activities compared to similar compounds. Its solubility in water and ethanol, along with its potential therapeutic applications, make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-ethoxypropyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-2-15-9-5-8-13-11(14)10-6-3-4-7-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPSVTKEIYWZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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